molecular formula C22H22ClN5O2 B2368432 N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-methylbenzamide CAS No. 1251556-56-5

N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-methylbenzamide

Cat. No.: B2368432
CAS No.: 1251556-56-5
M. Wt: 423.9
InChI Key: DCFYNUHZHKPRLE-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a 1,2,3-triazole ring, a piperidine ring, and a benzamide group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The piperidine ring typically adopts a chair conformation .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the triazole ring, the piperidine ring, and the benzamide group. These groups could participate in a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its specific structure. Factors that could influence these properties include the compound’s polarity, solubility, stability, and reactivity .

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • Novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives were synthesized and evaluated for their antimicrobial activities. Some of these compounds, which are structurally related to N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-methylbenzamide, showed good to moderate activities against test microorganisms (Bektaş et al., 2007).

Molecular Docking Studies as EGFR Inhibitors

  • Benzimidazole derivatives bearing 1,2,4-triazole, closely related to the compound , were studied using molecular docking. They showed potential anti-cancer activity through interaction with the epidermal growth factor receptor (EGFR) (Karayel, 2021).

Potential Antifungal Compound

  • A novel potential antifungal compound of the 1,2,4-triazole class, similar in structure to the compound of interest, was synthesized and characterized. Its solubility and partitioning in biologically relevant solvents were studied, indicating potential for biological applications (Volkova et al., 2020).

Ligands at the Human Dopamine D4 Receptor

  • Compounds structurally related to this compound were identified as ligands for the human dopamine D4 receptor, indicating their potential in neurological studies (Rowley et al., 1997).

Characterization in Tritium Labeling

  • The compound underwent successful tritium/hydrogen exchange for labeling studies, suggesting its utility in advanced biochemical research (Hong et al., 2015).

Future Directions

The future research directions for this compound could include exploring its synthesis, studying its physical and chemical properties, investigating its potential biological activities, and assessing its safety and toxicity .

Properties

IUPAC Name

N-[1-[1-(4-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN5O2/c1-15-4-2-3-5-19(15)21(29)24-17-10-12-27(13-11-17)22(30)20-14-28(26-25-20)18-8-6-16(23)7-9-18/h2-9,14,17H,10-13H2,1H3,(H,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCFYNUHZHKPRLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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